molecular formula C8H4ClF3O2 B2558264 5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid CAS No. 2248367-31-7

5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid

Cat. No.: B2558264
CAS No.: 2248367-31-7
M. Wt: 224.56
InChI Key: IAQFPFSTSHMECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to the benzene ring

Biochemical Analysis

Biochemical Properties

5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but can degrade under others, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in the catabolism of certain substrates, thereby affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can be transported across cell membranes by active transport mechanisms, leading to its accumulation in organelles such as the mitochondria and endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in the mitochondria can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of benzoic acid derivatives. For instance, a typical synthetic route may include:

    Chlorination: Starting with a benzoic acid derivative, chlorination is carried out using thionyl chloride to introduce the chlorine atom.

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves optimized and scalable processes to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Chloro-4-(difluoromethyl)-2-fluorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the difluoromethyl group.

  • **5-Bromo-

Properties

IUPAC Name

5-chloro-4-(difluoromethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFPFSTSHMECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.